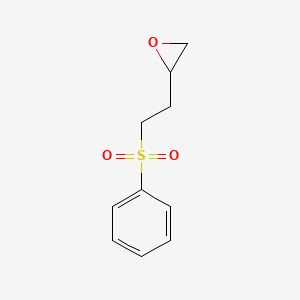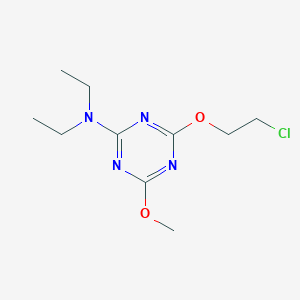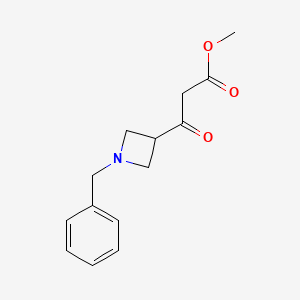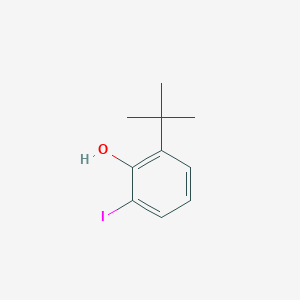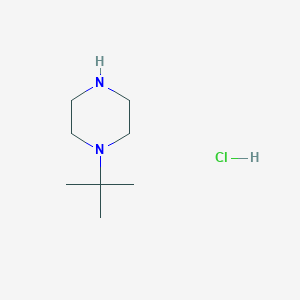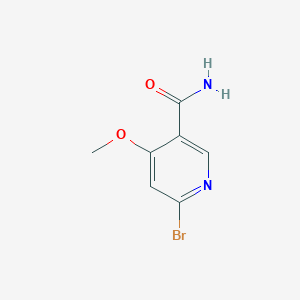![molecular formula C48H27Br3 B13133084 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene is a halogenated aromatic compound with the molecular formula C48H27Br3. This compound is known for its unique structure, which includes three bromophenyl groups attached to a central benzene ring through ethynyl linkages. It is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Métodos De Preparación
The synthesis of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-bromophenylacetylene.
Reaction Conditions: The reaction is carried out under Sonogashira coupling conditions, which involve a palladium catalyst, copper iodide as a co-catalyst, and an amine base such as triethylamine.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene involves its ability to form stable covalent bonds with other molecules. This property makes it an excellent building block for constructing complex molecular architectures. The ethynyl groups provide sites for further functionalization, allowing for the creation of diverse molecular structures .
Comparación Con Compuestos Similares
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-bromophenyl)benzene: This compound lacks the ethynyl linkages and is used primarily in the synthesis of simpler aromatic frameworks.
1,3,5-Tris(4-ethynylphenyl)benzene: This compound has ethynyl groups but lacks the bromine atoms, making it less versatile for certain substitution reactions.
1,3,5-Tris(4-iodophenyl)benzene: The presence of iodine atoms makes this compound more reactive in certain coupling reactions compared to its brominated counterpart.
Propiedades
Fórmula molecular |
C48H27Br3 |
|---|---|
Peso molecular |
843.4 g/mol |
Nombre IUPAC |
1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Br3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
Clave InChI |
GTXRCVRDHYMUFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


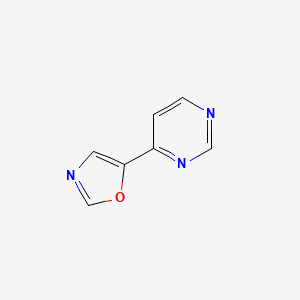
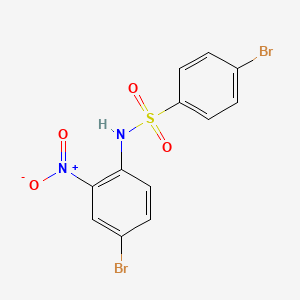
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)

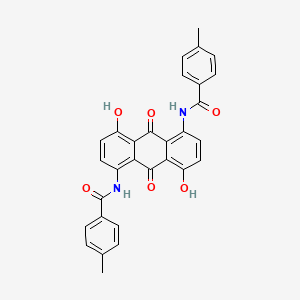
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

